molecular formula C11H19NO3 B13555807 Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate CAS No. 1375303-98-2

Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate

Cat. No.: B13555807
CAS No.: 1375303-98-2
M. Wt: 213.27 g/mol
InChI Key: ZXSCXCSUDLDROE-UHFFFAOYSA-N
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Description

Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has a tert-butyl ester group, a hydroxymethyl group, and an azaspirohexane core, making it an interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(hydroxymethyl)-5-azaspiro[23]hexane-5-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and protecting groups to ensure selective reactions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid, while reduction of the ester group would produce an alcohol.

Scientific Research Applications

Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes or receptors, while the azaspirohexane core provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-(hydroxymethyl)-5-azaspiro[23]hexane-5-carboxylate is unique due to its spirocyclic structure and the presence of both a hydroxymethyl group and a tert-butyl ester group

Properties

CAS No.

1375303-98-2

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl 2-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-11(7-12)4-8(11)5-13/h8,13H,4-7H2,1-3H3

InChI Key

ZXSCXCSUDLDROE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC2CO

Origin of Product

United States

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